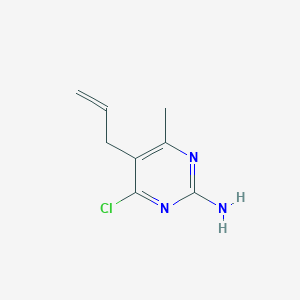

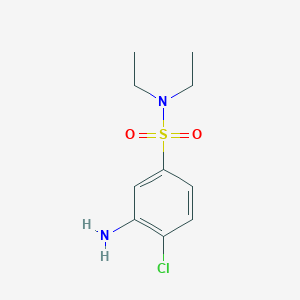

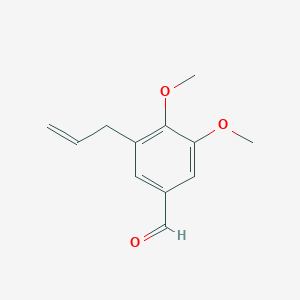

5-烯丙基-4-氯-6-甲基嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their potential biological applications. In the first paper, the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines is described. The process involves a base-promoted aromatic nucleophilic substitution of 5-allyl-4,6-dichloropyrimidines with various N-substituted anilines and indoline, followed by an acid-promoted intramolecular Friedel–Crafts cyclization to yield the target compounds in moderate to very high yields . Another study reports a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, which reacts with heterocumulenes to produce the desired compounds after elimination of dimethylamine and tautomerisation under thermal conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the third paper, the synthesis of a tracer for the fractalkine receptor (CX3CR1) is detailed, which involves the preparation of a thiazolo[4,5-d]pyrimidin derivative from 6-amino-2-mercaptopyrimidin-4-ol. The structure of this compound was designed to facilitate the study of CX3CR1 binding affinity, although the experiments did not show specific binding .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various substituents on the pyrimidine ring. For instance, the fourth paper describes the synthesis of 4-trichloromethyl-pyrimidin-2-ylamine derivatives through the reaction of 4-trichloromethyl-2-chloropyrimidine with different amines. This method was also extended to synthesize 4-trichloromethyl-2-alkoxy-pyrimidines . Additionally, the fifth paper discusses the bromination of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, where bromine reacts at position 5 of the pyrimidine ring, except for the 1-allyl derivative which undergoes heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. The studies mentioned provide insights into the synthesis and potential reactivity of these compounds, but detailed information on their physical properties, such as melting points, solubility, and stability, is not provided in the abstracts. However, the synthesis methods suggest that these compounds can be tailored for specific properties and reactivities, which could be further explored in the full texts of the papers .

科学研究应用

新型化合物的合成:

- 石川等人(1992 年)描述了使用 5-烯丙基-6-氯-1,3-二甲基尿嘧啶(衍生自 5-烯丙基-4-氯-6-甲基嘧啶-2-胺)合成 7-烷基-1,3,6-三甲基吡咯并[2,3-d]嘧啶,展示了其在创建复杂有机化合物中的用途 (Ishikawa 等人,1992 年).

抗病毒活性:

- Legraverend 等人(1985 年)报道,5-烯丙基-4-氯-6-甲基嘧啶-2-胺的衍生物在细胞培养中表现出对单纯疱疹病毒的选择性抑制活性,证明了其在抗病毒药物开发中的潜力 (Legraverend 等人,1985 年).

抗逆转录病毒特性:

- Hocková 等人(2003 年)发现该化合物的衍生物对细胞培养中的逆转录病毒复制表现出显着的抑制作用,突出了其在 HIV 研究中的相关性 (Hocková 等人,2003 年).

化学合成和反应:

- Harnden 和 Hurst(1990 年)探讨了具有 5-氮官能度的嘧啶-4-醇的氯化,这与 5-烯丙基-4-氯-6-甲基嘧啶-2-胺的合成和反应性研究直接相关 (Harnden & Hurst, 1990).

抗炎剂的开发:

- Antre 等人(2011 年)合成了连接到嘧啶部分的吡唑啉衍生物,包括 5-烯丙基-4-氯-6-甲基嘧啶-2-胺,并评估了它们的抗炎、镇痛和解热活性 (Antre 等人,2011 年).

构效关系研究:

- Altenbach 等人(2008 年)对一系列 2-氨基嘧啶(包括该化合物)作为组胺 H4 受体的配体进行了构效关系研究,表明其在药理学研究中的用途 (Altenbach 等人,2008 年).

安全和危害

属性

IUPAC Name |

4-chloro-6-methyl-5-prop-2-enylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3H,1,4H2,2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTBOVDPQBPDRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

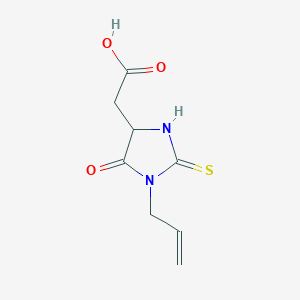

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

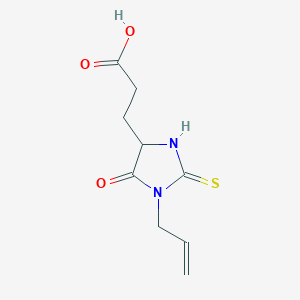

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)

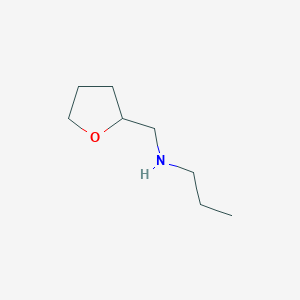

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)